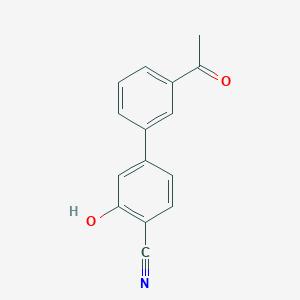
4-(3-Carboxyphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxyphenyl)-2-cyanophenol, 95% (4-CPC) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 158-160°C. 4-CPC is used as a reagent in organic synthesis, as a precursor for pharmaceuticals, and in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxyphenyl)-2-cyanophenol, 95% is used in a variety of scientific research applications, including organic synthesis, pharmaceutical synthesis, and biochemical and physiological studies. It is used as a reagent in organic synthesis to form various compounds, including pharmaceuticals, and as a precursor for the synthesis of various pharmaceuticals. It is also used in biochemical and physiological studies to investigate the mechanism of action of various compounds, such as drugs.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which prevents the formation of certain compounds and can lead to physiological effects. It has also been suggested that 4-(3-Carboxyphenyl)-2-cyanophenol, 95% may act as an antioxidant, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
4-(3-Carboxyphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. Inhibition of COX-2 can lead to anti-inflammatory effects. 4-(3-Carboxyphenyl)-2-cyanophenol, 95% has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to anti-inflammatory and anti-allergic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Carboxyphenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a stable compound that is soluble in water, which makes it easy to use in a variety of experiments. Additionally, it is relatively inexpensive and is available from a variety of suppliers. However, there are some limitations to its use. It has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, 4-(3-Carboxyphenyl)-2-cyanophenol, 95% can be toxic in high concentrations, so it should be used with caution in laboratory experiments.
Zukünftige Richtungen
The potential applications of 4-(3-Carboxyphenyl)-2-cyanophenol, 95% are still being explored. Some potential future directions for research include investigating its potential as an anti-cancer agent, exploring its potential as an anti-inflammatory agent, and studying its potential as a neuroprotective agent. Additionally, further research could be conducted to explore its potential as an antioxidant and its potential as a treatment for various diseases. Finally, further research could be conducted to explore its potential as a reagent in organic synthesis and its potential as a precursor for pharmaceuticals.
Synthesemethoden
4-(3-Carboxyphenyl)-2-cyanophenol, 95% can be synthesized by a variety of methods, including the reaction of 3-hydroxybenzoic acid with cyanogen bromide, the reaction of 3-hydroxybenzoic acid with aqueous sodium nitrite, and the reaction of 3-hydroxybenzoic acid with potassium cyanide. In all of these methods, the reaction of 3-hydroxybenzoic acid with the appropriate reagent yields 4-(3-Carboxyphenyl)-2-cyanophenol, 95% in a single step.
Eigenschaften
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-12-7-10(4-5-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLFUBATCQJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684758 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxyphenyl)-2-cyanophenol | |
CAS RN |
1261967-69-4 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














